2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-phenylpyrimidine-4,6-diol
Description
2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-phenylpyrimidine-4,6-diol is a complex organic compound that features a pyrimidine ring substituted with a morpholine and phenyl group
Properties
IUPAC Name |
4-hydroxy-2-(2-morpholin-4-ylethylsulfanyl)-5-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-14-13(12-4-2-1-3-5-12)15(21)18-16(17-14)23-11-8-19-6-9-22-10-7-19/h1-5H,6-11H2,(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWYTMWIDYGKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NC(=C(C(=O)N2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333245 | |
| Record name | 4-hydroxy-2-(2-morpholin-4-ylethylsulfanyl)-5-phenyl-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667046 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
488724-31-8 | |
| Record name | 4-hydroxy-2-(2-morpholin-4-ylethylsulfanyl)-5-phenyl-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-phenylpyrimidine-4,6-diol typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-phenylpyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyrimidine ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-phenylpyrimidine-4,6-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-phenylpyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3-benzoxazole
- 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanylpyrimidin-4(3H)-one
Uniqueness
2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-phenylpyrimidine-4,6-diol is unique due to its combination of a pyrimidine ring with a morpholine and phenyl group. This structure imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the presence of the phenyl group can enhance its binding affinity to certain targets, while the morpholine group can improve its solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
